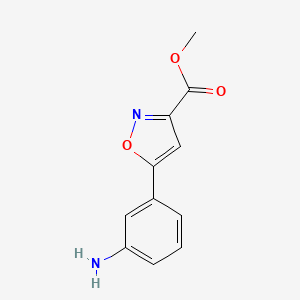
Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl ester group at the 3-position and an amino group at the 5-position of the isoxazole ring, with a phenyl group attached to the amino group. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(3-aminophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized to form the isoxazole ring. The resulting compound is then esterified to obtain the methyl ester derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of methyl 5-(3-aminophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
- Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate
- Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate
Comparison: Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate is unique due to the presence of the amino group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity. In contrast, the methoxy, chloro, and nitro derivatives may have different electronic and steric properties, leading to variations in their reactivity and biological effects .
Eigenschaften
Molekularformel |
C11H10N2O3 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
methyl 5-(3-aminophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 |
InChI-Schlüssel |
JENJVNOAFFTCAT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


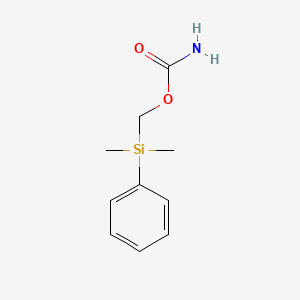

![6-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11890815.png)
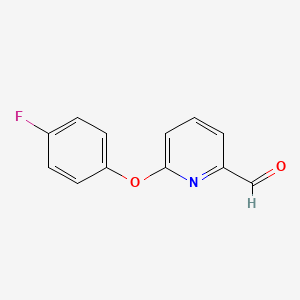
![7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11890826.png)

![8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11890842.png)
![2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane](/img/structure/B11890854.png)

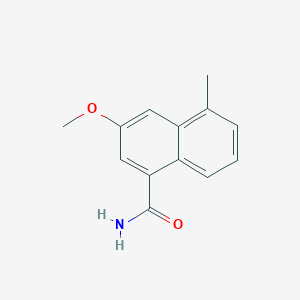

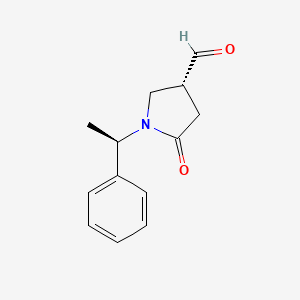

![3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890894.png)
